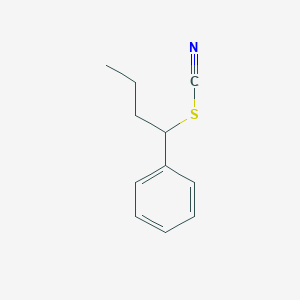
1-Phenylbutyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylbutyl thiocyanate is an organic compound with the molecular formula C₁₁H₁₃NS It belongs to the class of organic thiocyanates, which are characterized by the presence of the functional group R-S-C≡N
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenylbutyl thiocyanate can be synthesized through several methods. One common approach involves the reaction of alkyl halides with alkali thiocyanates in aqueous media. For example, the treatment of isopropyl bromide with sodium thiocyanate in boiling ethanol can yield isopropyl thiocyanate . Another method involves the reaction of sulfenyl chlorides (RSCl) with thiocyanates .
Industrial Production Methods: Industrial production of this compound often employs the Sandmeyer reaction, which involves the combination of copper(I) thiocyanate and diazonium salts . This method is particularly useful for producing aryl thiocyanates.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenylbutyl thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiocyanates.
Aplicaciones Científicas De Investigación
1-Phenylbutyl thiocyanate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of dyes, elastomers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Phenylbutyl thiocyanate involves its ability to interact with various molecular targets. The thiocyanate group can undergo nucleophilic attack, leading to the formation of new bonds and the modification of biological molecules. This interaction can disrupt cellular processes, leading to its observed biological activities .
Comparación Con Compuestos Similares
1-Phenylbutyl thiocyanate can be compared with other thiocyanates such as:
Phenyl thiocyanate: Similar in structure but differs in the length of the alkyl chain.
Isopropyl thiocyanate: Another alkyl thiocyanate with different physical properties.
Allyl thiocyanate: Known for its rapid isomerization to isothiocyanate.
Uniqueness: this compound is unique due to its specific alkyl chain length and the resulting chemical properties. This makes it suitable for specific applications where other thiocyanates may not be as effective.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable building block for synthesizing more complex molecules. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.
Propiedades
Número CAS |
919474-58-1 |
|---|---|
Fórmula molecular |
C11H13NS |
Peso molecular |
191.29 g/mol |
Nombre IUPAC |
1-phenylbutyl thiocyanate |
InChI |
InChI=1S/C11H13NS/c1-2-6-11(13-9-12)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6H2,1H3 |
Clave InChI |
YKUSUPKJEWQZQH-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=CC=CC=C1)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


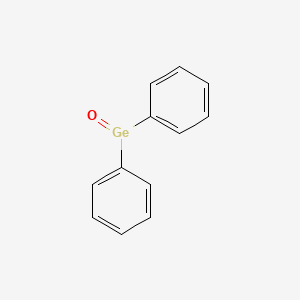
![[(Dioxo-lambda~6~-sulfanylidene)methyl]cyclopropane](/img/structure/B14173419.png)
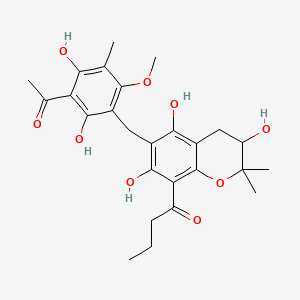
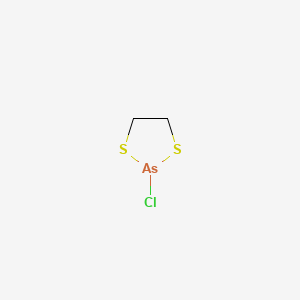
![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B14173431.png)
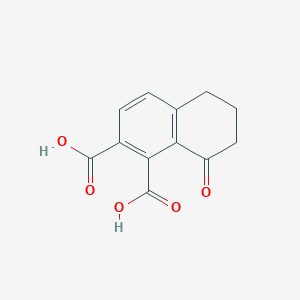
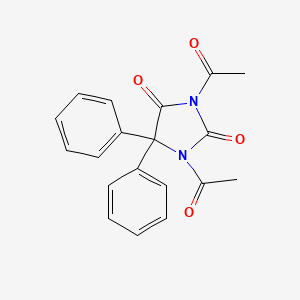
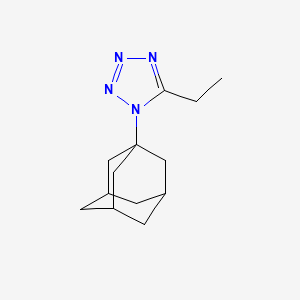

![1,2-Benzenediol, 3-[(E)-((4-bromophenyl)imino)methyl]-](/img/structure/B14173470.png)
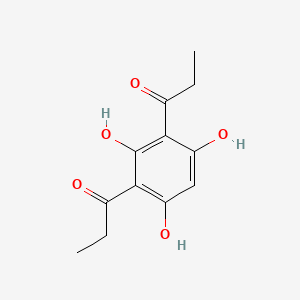

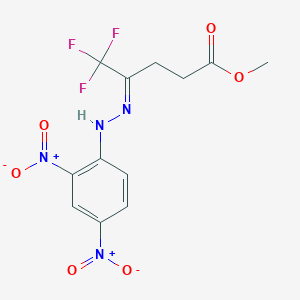
![Methyl (4R)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate](/img/structure/B14173491.png)
